![molecular formula C10H11NO3 B12859968 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates with epoxides. This reaction is catalyzed by bifunctional phase-transfer catalysts and typically carried out in the presence of a solvent such as PhCl at 100°C for 12 hours . Another method involves the ring-opening of aziridines by carbon dioxide (CO₂) or the “one-pot” reaction of primary amines with epoxides and CO₂ .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- often involves the use of non-phosgene routes due to the high toxicity of phosgene. The [3 + 2] coupling reaction mentioned above is a preferred method in industrial settings due to its high yield and atom economy .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler, reduced forms of the compound.
Applications De Recherche Scientifique
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- involves the inhibition of bacterial protein synthesis. It binds to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for protein synthesis in bacteria . This action makes it effective against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic that is more potent and has a better safety profile compared to linezolid.
Radezolid: An oxazolidinone derivative currently under clinical investigation for its antibacterial properties.
Uniqueness
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- is unique due to its specific structural features and potential applications in various fields. Its hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry and medicinal applications.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
3-[3-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6,12H,4-5,7H2 |
Clé InChI |
YSNFGEOMFUFKRW-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1C2=CC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)

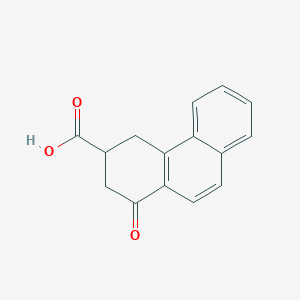
![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
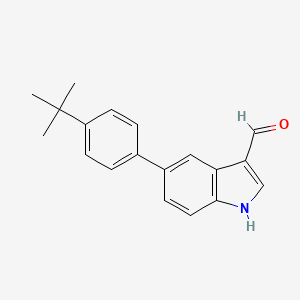
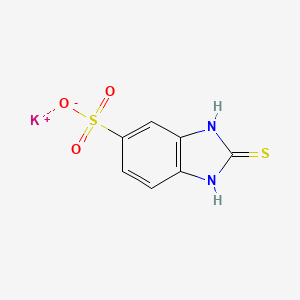
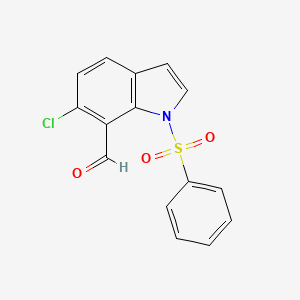

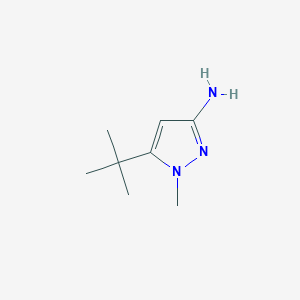
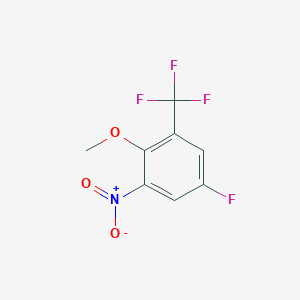
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)
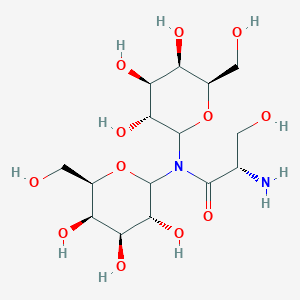
![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)
